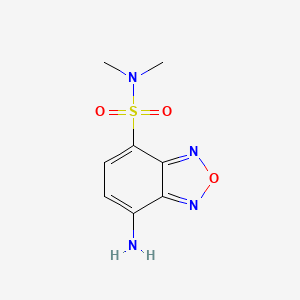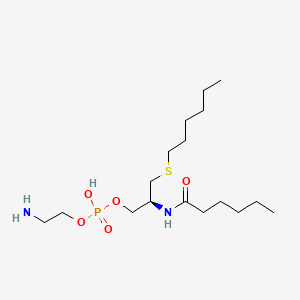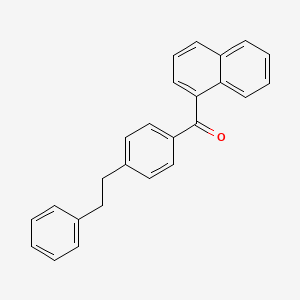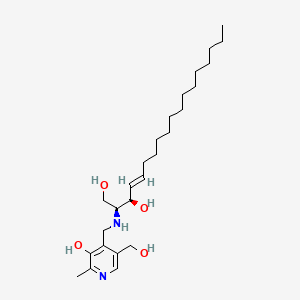
H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Tyr-Gly-Leu-Ser-Lys-Gly-Cys(1)-Phe-Gly-Leu-Lys-Leu-Asp-Arg-Ile-Gly-Ser-Met-Ser-Gly-Leu-Gly-Cys(1)-OH is a peptide hormone that plays a crucial role in cardiovascular homeostasis. It is a fragment of the larger C-type natriuretic peptide, which is involved in vasodilation, diuresis, and inhibition of cell proliferation. This peptide is of significant interest in medical research due to its potential therapeutic applications in treating cardiovascular diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Tyr0)-C-type natriuretic peptide (32-53) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.
Industrial Production Methods
Industrial production of (Tyr0)-C-type natriuretic peptide (32-53) follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(Tyr0)-C-type natriuretic peptide (32-53) can undergo various chemical reactions, including:
Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products Formed
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with free thiol groups.
Substitution: Peptide analogs with altered amino acid sequences.
Scientific Research Applications
(Tyr0)-C-type natriuretic peptide (32-53) has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and its effects on cellular functions.
Medicine: Explored as a potential therapeutic agent for cardiovascular diseases due to its vasodilatory and diuretic properties.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations.
Mechanism of Action
(Tyr0)-C-type natriuretic peptide (32-53) exerts its effects by binding to natriuretic peptide receptors (NPRs) on the surface of target cells. This binding activates guanylate cyclase, leading to an increase in cyclic GMP levels. The elevated cyclic GMP mediates various physiological responses, including vasodilation, natriuresis, and inhibition of cell proliferation. The peptide’s molecular targets include NPR-A and NPR-B receptors, which are involved in cardiovascular regulation.
Comparison with Similar Compounds
Similar Compounds
Atrial natriuretic peptide (ANP): Another member of the natriuretic peptide family with similar cardiovascular effects.
Brain natriuretic peptide (BNP): Known for its role in heart failure diagnosis and management.
Urodilatin: A renal-specific form of ANP with potent diuretic effects.
Uniqueness
(Tyr0)-C-type natriuretic peptide (32-53) is unique due to its specific sequence and structure, which confer distinct binding affinities and physiological effects compared to other natriuretic peptides. Its ability to selectively activate NPR-B receptors makes it a valuable tool for studying receptor-specific signaling pathways and developing targeted therapies.
Properties
IUPAC Name |
(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C102H166N28O30S3/c1-12-57(10)84-100(158)114-47-80(138)118-73(49-132)97(155)124-65(30-34-161-11)91(149)128-72(48-131)89(147)113-44-78(136)115-66(35-53(2)3)87(145)111-46-82(140)120-76(101(159)160)52-163-162-51-75(119-81(139)45-110-86(144)62(23-16-18-31-103)121-98(156)74(50-133)129-94(152)68(37-55(6)7)117-77(135)42-109-85(143)61(105)39-59-26-28-60(134)29-27-59)99(157)126-70(40-58-21-14-13-15-22-58)88(146)112-43-79(137)116-67(36-54(4)5)93(151)122-63(24-17-19-32-104)90(148)125-69(38-56(8)9)95(153)127-71(41-83(141)142)96(154)123-64(92(150)130-84)25-20-33-108-102(106)107/h13-15,21-22,26-29,53-57,61-76,84,131-134H,12,16-20,23-25,30-52,103-105H2,1-11H3,(H,109,143)(H,110,144)(H,111,145)(H,112,146)(H,113,147)(H,114,158)(H,115,136)(H,116,137)(H,117,135)(H,118,138)(H,119,139)(H,120,140)(H,121,156)(H,122,151)(H,123,154)(H,124,155)(H,125,148)(H,126,157)(H,127,153)(H,128,149)(H,129,152)(H,130,150)(H,141,142)(H,159,160)(H4,106,107,108)/t57-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIRDBKWUONHBP-AWKSIALBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)O)CC(C)C)CO)CCSC)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C102H166N28O30S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2360.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide](/img/structure/B582855.png)
![[(4,6-Dimethoxy-2-pyrimidinyl)sulfanyl]acetonitrile](/img/structure/B582856.png)
![5-methoxy-1-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B582857.png)
![Benzoic acid (2S,4S,4'R)-2',2'-dimethyl-[4,4']BI[[1,3]dioxolanyl]-2-ylmethyl ester](/img/structure/B582858.png)
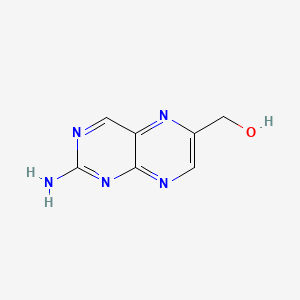
![Carbamic acid, [(propylamino)thioxomethyl]-, 1,1-dimethylethyl ester (9CI)](/img/new.no-structure.jpg)
